Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride
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Overview
Description
Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The final step involves the quaternization of the hydrazinium group to form the chloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions vary depending on the reaction conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield primary or secondary amines.
Scientific Research Applications
Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride involves its interaction with molecular targets through its hydrazinium and azo groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes and hydrazinium derivatives, such as:
Azo benzene: Known for its use in dyeing and as a photoswitchable molecule.
Hydrazinium sulfate: Used in various industrial applications, including as a reducing agent.
Uniqueness
Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride stands out due to its unique combination of hydrazinium and azo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
4882-68-2 |
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Molecular Formula |
C20H29Cl3N6O2S |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
amino-[2-[4-[[2,5-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H29Cl2N6O2S.ClH/c1-6-27(11-12-28(4,5)23)16-9-7-15(8-10-16)24-25-19-13-18(22)20(14-17(19)21)31(29,30)26(2)3;/h7-10,13-14H,6,11-12,23H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
COZYLWSYSIUNFG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)N(C)C)Cl.[Cl-] |
Origin of Product |
United States |
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